REACTION_SMILES
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[CH2:34]([CH2:35][O:36][CH3:37])[O:38][CH3:39].[CH3:14][C:15]([OH:16])([CH3:17])[CH3:18].[CH3:19][C:20]1([CH3:27])[O:21][CH2:22][CH2:23][C:24](=[O:26])[CH2:25]1.[CH3:28][C:29]([CH3:30])([O-:31])[CH3:32].[CH3:40][CH2:41][O:42][CH2:43][CH3:44].[K+:33].[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6](=[O:8])(=[O:9])[CH2:10][N+:11]#[C-:7])[cH:12][cH:13]1>>[C:10](#[N:11])[CH:24]1[CH2:23][CH2:22][O:21][C:20]([CH3:19])([CH3:27])[CH2:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(=O)CCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#[N+]CS(=O)(=O)c1ccc(C)cc1
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Name
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Type
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product
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Smiles
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CC1(C)CC(C#N)CCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |